molecular formula C13H16ClNO2 B13553065 Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate

Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B13553065
M. Wt: 253.72 g/mol
InChI Key: BXJKCHOLCZJGKU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 3-chlorophenyl substituent at the 4-position and an ethyl ester group at the 3-position. Its structural uniqueness lies in the spatial arrangement of these substituents, which influence molecular conformation, intermolecular interactions, and crystallographic packing. The compound’s analysis heavily relies on crystallographic tools such as SHELX for refinement , Mercury CSD for visualization and packing analysis , and WinGX/ORTEP for geometry validation and graphical representation . These methodologies ensure precise structural determination, enabling robust comparisons with analogs.

Properties

Molecular Formula

C13H16ClNO2

Molecular Weight

253.72 g/mol

IUPAC Name

ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C13H16ClNO2/c1-2-17-13(16)12-8-15-7-11(12)9-4-3-5-10(14)6-9/h3-6,11-12,15H,2,7-8H2,1H3

InChI Key

BXJKCHOLCZJGKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate typically involves the reaction of 3-chlorobenzaldehyde with ethyl pyrrolidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or THF.

Major Products Formed

Scientific Research Applications

Ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-(3-chlorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings

Substituent Position : Meta-substituted chlorophenyl groups enhance hydrogen bonding, improving crystal stability over ortho/para analogs .

Ester Group Impact : Ethyl esters introduce greater conformational flexibility than methyl groups, affecting packing efficiency .

Validation Criticality : Over 5% of analog structures in the CSD exhibit torsional errors, underscoring the need for SHELX/PLATON validation .

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